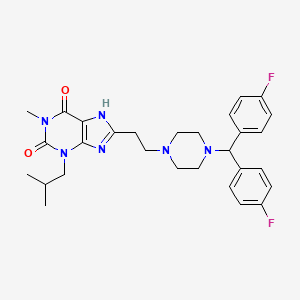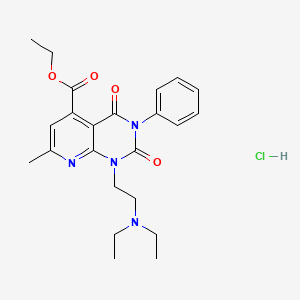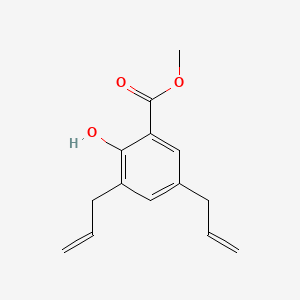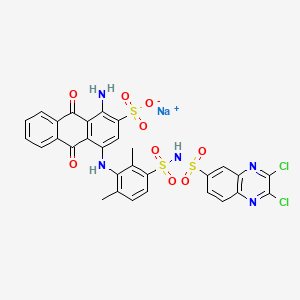
Thymidine, 3'-deoxy-3'-((((4-methoxyphenyl)amino)thioxomethyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- is a synthetic derivative of thymidine, a nucleoside that is a component of DNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- involves multiple steps. One common method starts with the protection of the hydroxyl groups of thymidine, followed by the introduction of the 3’-deoxy group. The key step involves the reaction of the protected thymidine derivative with 4-methoxyphenyl isothiocyanate to introduce the thioxomethylamino group. The final step is the deprotection of the hydroxyl groups to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The thioxomethylamino group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxomethylamino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-thioxomethylated thymidine derivatives.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
科学研究应用
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to interfere with DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to incorporate into DNA and disrupt cellular processes.
作用机制
The mechanism of action of Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- involves its incorporation into DNA, where it can interfere with DNA replication and repair. The thioxomethylamino group may interact with enzymes involved in these processes, leading to the inhibition of their activity. This can result in the disruption of cellular functions and ultimately cell death.
相似化合物的比较
Similar Compounds
3’-Amino-3’-deoxy-2-thio-thymidine: Another thymidine derivative with a sulfur atom substitution.
3’-Deoxy-3’-fluorothymidine: A fluorinated thymidine analog used in imaging studies.
Azidothymidine (AZT): An antiretroviral drug used to treat HIV.
Uniqueness
Thymidine, 3’-deoxy-3’-((((4-methoxyphenyl)amino)thioxomethyl)amino)- is unique due to the presence of the thioxomethylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with enzymes and other molecular targets, making it a valuable tool for research and potential therapeutic applications.
属性
CAS 编号 |
132149-39-4 |
|---|---|
分子式 |
C18H22N4O5S |
分子量 |
406.5 g/mol |
IUPAC 名称 |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C18H22N4O5S/c1-10-8-22(18(25)21-16(10)24)15-7-13(14(9-23)27-15)20-17(28)19-11-3-5-12(26-2)6-4-11/h3-6,8,13-15,23H,7,9H2,1-2H3,(H2,19,20,28)(H,21,24,25)/t13-,14+,15+/m0/s1 |
InChI 键 |
QGJSXIBNBDFQLR-RRFJBIMHSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC3=CC=C(C=C3)OC |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



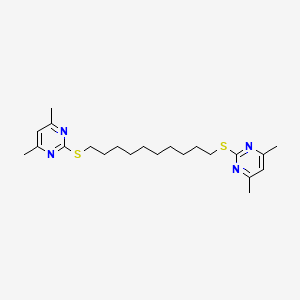
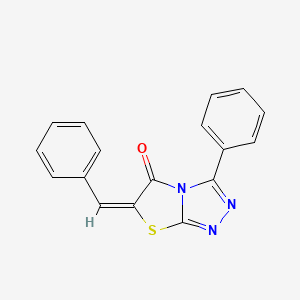
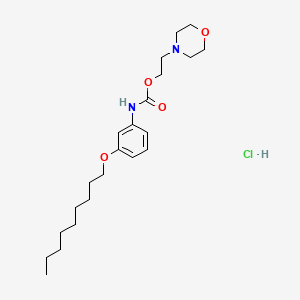
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)
